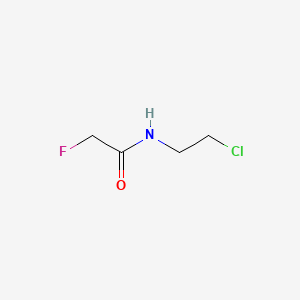

Acetamide, N-(2-chloroethyl)-2-fluoro-

Description

Contextual Significance of Fluoroacetamide (B1672904) and Chloroethylamine Scaffolds in Molecular Design

The two core components of N-(2-chloroethyl)-2-fluoroacetamide, namely fluoroacetamide and chloroethylamine, each possess a rich history and established significance in molecular design.

The fluoroacetamide scaffold is well-known for its potent biological activity. Fluoroacetamide itself is a metabolic poison that disrupts the citric acid cycle, a fundamental process in cellular respiration. doubtnut.comwikipedia.orggoogle.com This property has led to its historical use as a rodenticide. doubtnut.comwikipedia.orggoogle.com In the context of molecular design, the incorporation of a fluoroacetyl group can be a strategic move to introduce a specific type of bioactivity or to act as a probe for studying metabolic pathways. The fluorine atom, with its high electronegativity and small size, can also modulate the electronic properties and conformational preferences of a molecule. nih.gov

On the other hand, the chloroethylamine moiety is a cornerstone in the synthesis of a diverse range of biologically active compounds, most notably as a precursor to nitrogen mustards, a class of alkylating agents. nih.govoncohemakey.com The key feature of the 2-chloroethylamino group is its ability to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. nih.gov This intermediate is a potent electrophile that can covalently modify nucleophilic biomolecules such as DNA and proteins, a mechanism that underpins the cytotoxic effects of many anticancer drugs. nih.govoncohemakey.com Consequently, the chloroethylamine scaffold is a critical pharmacophore in the development of therapies targeting cell proliferation.

Foundational Research on N-(2-chloroethyl)-2-fluoroacetamide: Historical Perspectives and Structural Attributes Pertinent to Reactivity

While specific foundational research on N-(2-chloroethyl)-2-fluoroacetamide is not extensively documented in publicly available literature, its structural attributes and potential reactivity can be inferred from the well-established chemistry of its constituent parts. The molecule's IUPAC name is N-(2-chloroethyl)-2-fluoroacetamide, and its chemical formula is C4H7ClFNO.

Structural Attributes:

Fluoroacetyl Group: The presence of the fluorine atom alpha to the carbonyl group makes the carbonyl carbon more electrophilic due to the inductive effect of fluorine. This can influence the reactivity of the amide bond.

N-(2-chloroethyl) Group: This is the reactive arm of the molecule. The carbon-chlorine bond is polarized, making the carbon atom susceptible to nucleophilic attack. The nitrogen atom, with its lone pair of electrons, is positioned to participate in an intramolecular reaction.

Pertinent to Reactivity:

Scope and Research Imperatives for N-(2-chloroethyl)-2-fluoroacetamide

The dual functionality of N-(2-chloroethyl)-2-fluoroacetamide presents a compelling case for its further investigation. The limited availability of specific research on this compound suggests that its potential has not yet been fully tapped.

Potential Research Directions:

Medicinal Chemistry: The compound could be explored as a potential therapeutic agent. The chloroethyl group provides a mechanism for targeted covalent inhibition of proteins, while the fluoroacetamide moiety could confer additional biological effects or modulate the compound's pharmacokinetic properties. Studies on its efficacy as an anticancer agent, building upon the legacy of chloroethylamine-derived drugs, would be a logical starting point. doubtnut.comsarthaks.com

Chemical Biology: As a bifunctional molecule, it could serve as a chemical probe to study complex biological processes. For instance, it could be used to identify proteins that are susceptible to both alkylation and modulation by the fluoroacetyl group.

Synthetic Methodology: The synthesis and reactivity of N-(2-chloroethyl)-2-fluoroacetamide itself are areas ripe for exploration. Developing efficient synthetic routes and characterizing its reactivity profile under various conditions would provide valuable knowledge for organic chemists. Understanding the influence of the fluoroacetyl group on the kinetics and mechanism of the intramolecular cyclization would be of fundamental interest.

Data Tables

Table 1: Properties of Fluoroacetamide

| Property | Value |

| IUPAC Name | 2-Fluoroacetamide |

| CAS Number | 640-19-7 |

| Molecular Formula | FCH₂CONH₂ |

| Molar Mass | 77.06 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 107-109 °C |

| Biological Role | Metabolic poison, Rodenticide |

Source: wikipedia.orgnih.govscbt.com

Table 2: Properties of 2-Chloroethylamine (B1212225) Hydrochloride

| Property | Value |

| IUPAC Name | 2-Chloroethan-1-amine hydrochloride |

| CAS Number | 870-24-6 |

| Molecular Formula | C₂H₇Cl₂N |

| Molar Mass | 115.99 g/mol |

| Appearance | White to light beige crystalline powder |

| Application | Intermediate in organic synthesis |

Source: [Not explicitly found in search results, general chemical knowledge]

Structure

3D Structure

Properties

CAS No. |

459-98-3 |

|---|---|

Molecular Formula |

C4H7ClFNO |

Molecular Weight |

139.55 g/mol |

IUPAC Name |

N-(2-chloroethyl)-2-fluoroacetamide |

InChI |

InChI=1S/C4H7ClFNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |

InChI Key |

ZYJCQMHQFUNWMY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)NC(=O)CF |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N 2 Chloroethyl 2 Fluoroacetamide

Established Synthetic Pathways for N-(2-chloroethyl)-2-fluoroacetamide and Analogs

Traditional synthetic routes to N-(2-chloroethyl)-2-fluoroacetamide and its analogs rely on well-understood reactions, including the acylation of amines and transformations of heterocyclic precursors.

Synthesis from 2-Oxazolidinone (B127357) Derivatives

One potential, though less direct, pathway to N-substituted acetamides involves the ring-opening of 2-oxazolidinone derivatives. While not a primary method for simple N-(2-chloroethyl)-2-fluoroacetamide, this strategy is crucial in the synthesis of more complex, often chiral, analogs, particularly in medicinal chemistry. For instance, the synthesis of antibacterial oxazolidinones like Linezolid involves N-acylation of a key oxazolidinone intermediate to install an acetamide (B32628) group. google.com A hypothetical route to the target compound could involve the synthesis of an N-(2-chloroethyl)-5-oxazolidinyl precursor, followed by a series of steps to open the ring and establish the fluoroacetamide (B1672904) moiety, though this is not a commonly cited direct method. The synthesis of oxazolidinone derivatives themselves can be achieved stereoselectively from precursors like 2-hydroxymethylaziridines, which undergo ring expansion. researchgate.net

Chloroacetylation of Amines with Fluoroacetyl Halides

The most direct and widely employed method for synthesizing N-substituted 2-fluoroacetamides is the acylation of a primary or secondary amine with a fluoroacetyl halide. lookchem.com In the case of N-(2-chloroethyl)-2-fluoroacetamide, this involves the reaction of 2-chloroethylamine (B1212225) with fluoroacetyl chloride. lookchem.com This reaction is a type of nucleophilic acyl substitution.

The general procedure involves adding the fluoroacetyl chloride dropwise to a solution of the amine. lookchem.comijpsr.info An excess of the amine or the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically used to neutralize the hydrochloric acid byproduct formed during the reaction. lookchem.comresearchgate.net The reaction is often performed in a suitable aprotic solvent like chloroform (B151607) or dichloromethane (B109758) at low temperatures to control the exothermic reaction. lookchem.comresearchgate.net

This method is highly versatile and has been used to prepare a wide range of N-aryl and N-alkyl 2-chloroacetamides and related compounds. ijpsr.inforesearchgate.netresearchgate.net The reactivity of the N-aryl 2-chloroacetamides is often attributed to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.netresearchgate.net

Table 1: Key Reagents in Amine Acylation

| Reactant A | Reactant B | Common Base | Typical Solvent | Product |

|---|---|---|---|---|

| 2-chloroethylamine | Fluoroacetyl chloride | Pyridine, Triethylamine | Chloroform, Dichloromethane | N-(2-chloroethyl)-2-fluoroacetamide |

| Aryl amine | Chloroacetyl chloride | Acetic Acid | Acetic Acid | N-aryl 2-chloroacetamide |

This table provides an interactive overview of common reagent combinations for the synthesis of acetamides via acylation.

Strategies for Fluorine Introduction into Acetamide Frameworks

One powerful strategy is decarboxylative fluorination, where a carboxylic acid precursor is converted into a fluorinated compound. nih.gov This approach uses readily available starting materials and often proceeds under mild conditions, releasing CO2 as a benign byproduct. nih.gov Another approach is direct fluorination, where a C-H bond is converted to a C-F bond using a suitable fluorinating agent. Incorporating fluorine can also be achieved by using fluorinated building blocks to construct porous sorbents like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). nih.gov While not directly applied to the synthesis of N-(2-chloroethyl)-2-fluoroacetamide in the literature, these advanced fluorination techniques represent potential alternative pathways for creating fluorinated acetamide frameworks.

Advanced Synthetic Approaches to N-(2-chloroethyl)-2-fluoroacetamide and Related Structures

Modern synthetic chemistry aims to develop not only efficient but also selective and environmentally benign processes. This includes methods for controlling stereochemistry and adhering to the principles of green chemistry.

Stereoselective Syntheses of Chiral Analogs

While N-(2-chloroethyl)-2-fluoroacetamide itself is not chiral, the principles of stereoselective synthesis are critical for producing chiral analogs that may have unique biological properties. Asymmetric synthesis aims to produce a single enantiomer of a target molecule. ethz.ch This can be achieved through several key strategies:

Chiral Pool Synthesis: This method uses enantiomerically pure starting materials, such as amino acids or sugars, to introduce stereocenters. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward. ethz.ch

Catalytic Enantioselective Synthesis: A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch

In the context of related structures, stereoselective methods have been developed for synthesizing trans-2-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones from aziridine (B145994) precursors, demonstrating control over the relative configuration of the products. researchgate.net Such chiral heterocyclic compounds could potentially serve as precursors for chiral analogs of N-(2-chloroethyl)-2-fluoroacetamide.

Green Chemistry Principles in N-(2-chloroethyl)-2-fluoroacetamide Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netdntb.gov.ua These principles can be applied to the synthesis of N-(2-chloroethyl)-2-fluoroacetamide to make the process more sustainable and environmentally friendly. rsc.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Acetamide Synthesis |

|---|---|

| Waste Prevention | Optimizing reaction conditions (e.g., stoichiometry, temperature) to maximize yield and minimize byproducts. |

| Atom Economy | The acylation of amines with acyl chlorides is generally high in atom economy, as most atoms from the reactants are incorporated into the final product. |

| Use of Safer Solvents | Replacing hazardous solvents like chloroform with greener alternatives such as water, ethanol, or performing solvent-free reactions. rsc.org |

| Catalysis | Using catalytic amounts of a base instead of stoichiometric amounts to reduce waste. Developing novel catalysts that can be recycled and reused. |

| Designing Safer Chemicals | Research into the toxicological profiles of synthetic intermediates and byproducts to minimize occupational and environmental hazards. ijpsr.info |

Recent advancements in green chemistry include the development of novel, low-cost, and eco-friendly processes for synthesizing key chemical building blocks, such as sulfonyl fluorides, which yield only benign salts as byproducts. eurekalert.org Adopting similar principles, such as using water as a solvent or employing recyclable catalysts, could significantly improve the environmental footprint of N-(2-chloroethyl)-2-fluoroacetamide synthesis. researchgate.netrsc.org

Chemical Modifications for Probe Development

Molecular probes are essential tools in chemical biology and medicinal chemistry, designed to identify, isolate, or quantify specific molecules or activities within complex biological systems. The derivatization of N-(2-chloroethyl)-2-fluoroacetamide for probe development primarily leverages the reactivity of the chloroacetamide moiety, which can act as a covalent "warhead" to label target biomolecules.

The core strategy involves using the chloroacetamide group as an electrophile to form a stable, covalent bond with a nucleophilic residue on a target molecule, typically a cysteine thiol group in a protein. nih.govnih.govacs.org This targeted covalent inhibition is a powerful approach in drug discovery and chemical biology. researchgate.netfigshare.com The general scheme for this derivatization involves synthesizing a more complex molecule where the N-(2-chloroethyl)-2-fluoroacetamide scaffold is linked to a reporter group (like a fluorophore or a positron-emitting isotope for PET imaging) and a targeting moiety that provides specificity for a particular biological target.

For example, in the development of Positron Emission Tomography (PET) probes, a common strategy is to incorporate a fluorine-18 (B77423) ([¹⁸F]) isotope. nih.govnih.gov A derivative of N-(2-chloroethyl)-2-fluoroacetamide could be synthesized where the non-radioactive fluorine is replaced with [¹⁸F] during the synthesis. Alternatively, the chloroethyl group can be modified to attach a chelator, which can then complex with a metallic positron emitter like gallium-68 (B1239309) ([⁶⁸Ga]). mdpi.com The resulting radiolabeled probe can be administered in trace amounts to visualize and quantify biological processes non-invasively. The chloroethyl group ensures that once the probe binds to its intended target, it can form a covalent linkage, potentially increasing signal retention and improving imaging quality.

The table below outlines the key components of a hypothetical molecular probe derived from N-(2-chloroethyl)-2-fluoroacetamide.

| Component | Function | Chemical Moiety Example |

| Targeting Moiety | Provides specificity by binding non-covalently to the target of interest. | A pharmacophore known to bind a specific enzyme or receptor. |

| Electrophilic Warhead | Forms a covalent bond with the target, providing stable labeling. | The N-(2-chloroethyl)acetamide group. |

| Linker | Spatially separates the targeting moiety from the reporter group. | A flexible alkyl or polyethylene (B3416737) glycol (PEG) chain. |

| Reporter Group | Enables detection and quantification. | A fluorophore, biotin (B1667282), or a radionuclide chelator. |

Synthesis of N-Functionalized Derivatives for Mechanistic Studies

The chloroacetamide group is a valuable functional handle for studying the mechanisms of nucleophilic substitution reactions. nih.govnih.gov By systematically reacting N-(2-chloroethyl)-2-fluoroacetamide with a variety of nucleophiles, researchers can investigate factors that influence reaction rates and pathways, such as the nature of the nucleophile, solvent effects, and the electronic properties of the substrate.

The primary derivatization strategy for these studies involves the SN2 reaction at the carbon atom bonded to the chlorine. nih.govresearchgate.net A typical experimental setup would involve reacting N-(2-chloroethyl)-2-fluoroacetamide with different nucleophiles (e.g., thiols, amines, halides) and monitoring the reaction progress using techniques like NMR spectroscopy or chromatography to determine reaction kinetics. nih.gov

Kinetic studies on the reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide, for instance, have helped elucidate the reaction mechanism, suggesting a stepwise process with a rate-limiting expulsion of the chloride ion. nih.gov Similar studies with N-(2-chloroethyl)-2-fluoroacetamide could provide insights into how the fluorine atom on the acyl group influences the electrophilicity of the chloroethyl moiety.

Furthermore, N-functionalization can be used to study conformational effects in amides. The rotation around the amide C-N bond is often restricted, leading to the existence of conformational isomers (conformers). mdpi.com By synthesizing derivatives where a substituent is added to the amide nitrogen, it is possible to study how these modifications affect the rotational barrier and the equilibrium between different conformers. mdpi.com These studies are crucial for understanding the three-dimensional structure of molecules and how it relates to their reactivity and biological activity.

The following table summarizes derivatization approaches for mechanistic investigations.

| Mechanistic Question | Derivatization Strategy | Analytical Method |

| Reaction Kinetics | React with a series of nucleophiles with varying strengths (e.g., different thiols or amines). | NMR, UV-Vis Spectroscopy, HPLC |

| Leaving Group Effects | Synthesize analogs with different halogens (e.g., N-(2-bromoethyl)- or N-(2-iodoethyl)-2-fluoroacetamide). | Kinetic analysis to compare reaction rates. |

| Conformational Analysis | Synthesize N-alkylated or N-arylated derivatives. | Dynamic NMR, Computational Modeling |

Chemical Reactivity and Mechanistic Investigations of N 2 Chloroethyl 2 Fluoroacetamide

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The 2-chloroethyl group is an electrophilic center, susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is central to both intramolecular and intermolecular transformations.

The presence of the amide nitrogen in proximity to the electrophilic chloroethyl group allows for the potential of intramolecular cyclization. While specific studies on N-(2-chloroethyl)-2-fluoroacetamide are not prevalent, the cyclization of related N-haloalkyl amides is a well-documented process. Such reactions can proceed via an intramolecular SN2 mechanism, where the amide nitrogen, or in some cases the amide oxygen, acts as the internal nucleophile, attacking the carbon bearing the chlorine atom. This process would lead to the formation of a three-membered aziridine (B145994) ring or a five-membered oxazoline (B21484) ring, respectively. The favorability of these pathways is influenced by factors such as the basicity of the medium, solvent polarity, and the conformational flexibility of the molecule. For instance, in related systems, the treatment with a base can facilitate the deprotonation of the amide nitrogen, increasing its nucleophilicity and promoting cyclization. Cationic cyclization of unsaturated amides to form five-membered nitrogen heterocycles has also been observed, suggesting that under certain activating conditions, the amide functionality can readily participate in ring-forming reactions. miami.edu

The chloroethyl moiety of N-(2-chloroethyl)-2-fluoroacetamide is a potent alkylating agent for a variety of external nucleophiles. The chemical reactivity of analogous N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net This suggests that N-(2-chloroethyl)-2-fluoroacetamide would readily react with nucleophiles such as alcohols, phenols, amines, and thiols.

The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the chloride ion. The efficiency of these alkylation reactions can be influenced by the strength of the nucleophile, the reaction solvent, and the presence of a base to neutralize the proton generated if the nucleophile is, for example, an alcohol or a primary/secondary amine. In the case of amine nucleophiles, there is a possibility of over-alkylation, as the newly formed secondary or tertiary amine can also act as a nucleophile. masterorganicchemistry.com

Table 1: Potential Intermolecular Alkylation Reactions

| Nucleophile (Nu-H) | Product Structure | Product Class |

| R-OH (Alcohol) | FCH₂C(O)NHCH₂CH₂OR | Ether |

| Ar-OH (Phenol) | FCH₂C(O)NHCH₂CH₂OAr | Aryl Ether |

| R-NH₂ (Primary Amine) | FCH₂C(O)NHCH₂CH₂NHR | Secondary Amine |

| R₂NH (Secondary Amine) | FCH₂C(O)NHCH₂CH₂NR₂ | Tertiary Amine |

| R-SH (Thiol) | FCH₂C(O)NHCH₂CH₂SR | Thioether |

This table is illustrative of the expected products based on the known reactivity of similar chloroacetamides.

Detailed kinetic and thermodynamic parameters for the alkylation reactions of N-(2-chloroethyl)-2-fluoroacetamide are not extensively reported. However, general principles of SN2 reactions apply. The kinetics are expected to be second-order, with the rate dependent on the concentrations of both the substrate and the nucleophile. Steric hindrance around the reactive center and the nucleophile will also play a significant role in the reaction rate.

From a thermodynamic perspective, the formation of a stronger bond to the nucleophile than the carbon-chlorine bond provides the driving force for the reaction. In some alkylation reactions of amides, a distinction between kinetic and thermodynamic products can be observed. For instance, in the alkylation of N-substituted 2-phenylacetamides, O-alkylation products are often the kinetic products, while the N-alkylation products are thermodynamically more stable. semanticscholar.org While this particular example refers to alkylation at the amide itself, it highlights the importance of reaction conditions in determining the final product distribution in complex systems. The specific conditions, such as temperature and reaction time, can be manipulated to favor either the kinetically or thermodynamically preferred product.

Reactivity of the Fluoroacetyl Group

The fluoroacetyl group exhibits its own characteristic reactivity, which is largely influenced by the strong carbon-fluorine bond and the electron-withdrawing nature of the fluorine atom.

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the fluoroacetyl moiety. Fluoroacetamide (B1672904), a related compound, is known to undergo no discernible chemical defluorination. nih.gov This high bond strength means that the fluorine atom is generally unreactive towards nucleophilic displacement under normal conditions. The electron-withdrawing effect of the fluorine atom, however, increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the carbonyl group), making them susceptible to deprotonation by a strong base. This can facilitate enolate formation and subsequent reactions at the α-carbon.

While chemically stable, the fluoroacetyl group can be subject to biological transformations. Enzymatic defluorination of fluoroacetate (B1212596) and fluoroacetamide has been observed. nih.gov This process is catalyzed by enzymes known as dehalogenases, which are capable of cleaving carbon-halogen bonds. nih.govmdpi.com The enzymatic defluorination of fluoroacetamide is reported to be significantly slower than that of fluoroacetate. nih.gov This suggests that if N-(2-chloroethyl)-2-fluoroacetamide were to be metabolized, the cleavage of the C-F bond would likely be a slow, enzyme-mediated process.

Non-enzymatic transformations of the fluoroacetyl group are less common due to the stability of the C-F bond. The amide bond itself, however, can undergo hydrolysis under acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters. youtube.com This reaction would lead to the formation of fluoroacetic acid and 2-chloroethylamine (B1212225). The rate of hydrolysis can be influenced by pH and temperature.

Hydrolysis Mechanisms of N-(2-chloroethyl)-2-fluoroacetamide

The hydrolysis of N-(2-chloroethyl)-2-fluoroacetamide is a critical aspect of its chemical reactivity, leading to the cleavage of the amide bond. This process is highly dependent on the pH of the surrounding medium, with distinct pathways observed under acidic and basic conditions.

The hydrolysis of amides, in general, can be catalyzed by both acid and base. uregina.ca At near-neutral pH, the hydrolysis of amides is typically slow. However, the rate of hydrolysis increases significantly in both acidic and basic solutions. researchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion results in the formation of 2-fluoroacetic acid and N-(2-chloroethyl)amine.

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This also forms a tetrahedral intermediate, which then collapses to yield 2-fluoroacetate and N-(2-chloroethyl)amine. The rate of base-catalyzed hydrolysis of haloacetamides has been shown to increase with increasing pH. researchgate.net

The table below summarizes the expected hydrolysis pathways under different pH conditions.

| Condition | Catalyst | Key Mechanistic Steps | Primary Products |

|---|---|---|---|

| Acidic (low pH) | H₃O⁺ | 1. Protonation of carbonyl oxygen 2. Nucleophilic attack by water 3. Formation of tetrahedral intermediate 4. Elimination of N-(2-chloroethyl)amine | 2-Fluoroacetic acid, N-(2-chloroethyl)amine hydrochloride |

| Neutral (pH ≈ 7) | Water (uncatalyzed) | Slow nucleophilic attack by water on the carbonyl carbon. | Very slow formation of 2-Fluoroacetic acid and N-(2-chloroethyl)amine |

| Basic (high pH) | OH⁻ | 1. Nucleophilic attack by hydroxide on carbonyl carbon 2. Formation of tetrahedral intermediate 3. Elimination of N-(2-chloroethyl)amine | 2-Fluoroacetate, N-(2-chloroethyl)amine |

A significant feature of molecules containing the N-(2-chloroethyl) group is their ability to undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. nih.govnih.gov This process involves the nitrogen atom of the amide acting as an internal nucleophile, attacking the carbon atom bearing the chlorine, and displacing the chloride ion.

The formation of the aziridinium ion is a rate-determining step in the hydrolysis of many aromatic nitrogen mustards. acs.org This cyclization is a concerted reaction that proceeds through neighboring-group participation of the nucleophilic nitrogen. nih.gov The resulting three-membered ring of the aziridinium ion is highly strained and, therefore, very susceptible to nucleophilic attack.

Once formed, the aziridinium ion can be attacked by various nucleophiles. In an aqueous environment, water is the most likely nucleophile, leading to the formation of a hydroxylated product. This pathway competes with the direct hydrolysis of the amide bond. The reactivity and stability of the aziridinium ion are influenced by the substituents on the nitrogen atom.

The expected pathway for the formation and reaction of the aziridinium ion intermediate is outlined in the table below.

| Step | Description | Reactant(s) | Intermediate/Product |

|---|---|---|---|

| 1. Intramolecular Cyclization | The nitrogen atom of the amide attacks the β-carbon of the chloroethyl group, displacing the chloride ion. | N-(2-chloroethyl)-2-fluoroacetamide | N-(2-fluoroacetyl)aziridinium ion |

| 2. Nucleophilic Attack | A nucleophile (e.g., water) attacks one of the carbon atoms of the strained aziridinium ring. | N-(2-fluoroacetyl)aziridinium ion, Water | N-(2-hydroxyethyl)-2-fluoroacetamide |

| 3. Subsequent Hydrolysis | The resulting N-(2-hydroxyethyl)-2-fluoroacetamide can then undergo hydrolysis of the amide bond. | N-(2-hydroxyethyl)-2-fluoroacetamide, Water | 2-Fluoroacetic acid, 2-Aminoethanol |

Advanced Spectroscopic and Structural Characterization of N 2 Chloroethyl 2 Fluoroacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-(2-chloroethyl)-2-fluoroacetamide in solution. This technique provides insights into the molecule's connectivity, electronic environment, and, crucially, its conformational preferences, which are dictated by the rotation around single bonds. The presence of fluorine (¹⁹F) and various protons (¹H) in distinct chemical environments allows for comprehensive analysis using both ¹H and ¹⁹F NMR.

Conformational analysis of N-(2-chloroethyl)-2-fluoroacetamide primarily focuses on the rotation around the C-C and C-N bonds. For analogous α-haloacetamides, theoretical calculations and NMR data have shown a strong preference for a trans conformation, where the halogen and the carbonyl group are anti-periplanar. auremn.org.br This preference is influenced by a combination of steric hindrance and electrostatic interactions, such as the favorable alignment of C-F and N-H dipoles. auremn.org.br In N-(2-chloroethyl)-2-fluoroacetamide, the equilibrium between different rotamers can be investigated by analyzing scalar coupling constants (J-couplings) and through the use of advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between nuclei.

NMR is also a powerful method for real-time reaction monitoring. nih.gov For instance, in the synthesis of N-(2-chloroethyl)-2-fluoroacetamide, the progress of the reaction can be followed by acquiring ¹H or ¹⁹F NMR spectra of the reaction mixture over time. The disappearance of signals corresponding to the starting materials (e.g., 2-fluoroacetic acid and N-(2-chloroethyl)amine) and the concurrent appearance and increase in the intensity of signals characteristic of the N-(2-chloroethyl)-2-fluoroacetamide product provide a direct measure of reaction kinetics and conversion. nih.gov The distinct chemical shifts of the fluoroacetamide (B1672904) moiety make it a sensitive probe for these applications. nih.govnih.gov

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for N-(2-chloroethyl)-2-fluoroacetamide

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant |

|---|---|---|---|---|

| ¹H | -CH₂-Cl | ~3.7 | Triplet | J(H,H) |

| ¹H | -NH-CH₂- | ~3.6 | Quartet | J(H,H) |

| ¹H | -NH- | ~6.5 - 8.0 | Broad Singlet | - |

| ¹H | F-CH₂- | ~4.5 | Doublet | ²J(H,F) |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

X-ray Crystallography of N-(2-chloroethyl)-2-fluoroacetamide and its Co-Crystals/Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for N-(2-chloroethyl)-2-fluoroacetamide is not publicly available, analysis of related structures, such as fluoroacetamide and other chloroacetamides, allows for well-founded predictions. nih.govnih.govnih.gov The crystal packing of N-(2-chloroethyl)-2-fluoroacetamide would likely be dominated by intermolecular hydrogen bonding between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor), forming chains or sheets. nih.gov This N-H···O=C interaction is a robust and common motif in the crystal structures of primary and secondary amides.

The field of crystal engineering allows for the modification of a compound's physicochemical properties through the formation of co-crystals. nih.gov A co-crystal is a multi-component crystalline solid where an active pharmaceutical ingredient (API) and a benign coformer are held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. nih.govcrystalpharmatech.com N-(2-chloroethyl)-2-fluoroacetamide, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a prime candidate for co-crystal formation. Potential coformers could include pharmaceutically acceptable compounds like carboxylic acids or other amides, which can form predictable hydrogen bond synthons with the acetamide (B32628) functionality. nih.gov The formation of co-crystals could potentially alter properties such as solubility, stability, and melting point. internationalscholarsjournals.com

Characterization of such co-crystals would involve single-crystal X-ray diffraction to resolve the precise atomic arrangement and confirm the nature of the intermolecular interactions between N-(2-chloroethyl)-2-fluoroacetamide and the chosen coformer. mdpi.com

Table 2: Hypothetical Crystallographic Data for N-(2-chloroethyl)-2-fluoroacetamide

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 5 - 10 |

| b (Å) | 8 - 15 |

| c (Å) | 9 - 18 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 2 or 4 |

Note: These values are hypothetical and based on typical parameters for small organic molecules and related structures like 2-chloro-N-(3-fluorophenyl)acetamide. nih.gov

High-Resolution Mass Spectrometry for Reaction Product Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of N-(2-chloroethyl)-2-fluoroacetamide and its reaction products with high accuracy. csic.es By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass, providing an unambiguous molecular formula. nih.gov For the title compound (C₄H₇ClFNO), the predicted monoisotopic mass is 139.02002 Da. uni.lu HRMS analysis would confirm this exact mass, typically observing the protonated molecule [M+H]⁺ at m/z 140.02730 or other adducts such as the sodium adduct [M+Na]⁺ at m/z 162.00924. uni.lu

In addition to molecular formula confirmation, MS is used to study fragmentation patterns, which provides structural information. chemguide.co.uk Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of N-(2-chloroethyl)-2-fluoroacetamide is expected to fragment in predictable ways. Key fragmentation pathways for amides include α-cleavage on either side of the carbonyl group. libretexts.orgmiamioh.edu This could lead to the formation of characteristic fragment ions. For example, cleavage of the C-C bond adjacent to the carbonyl could result in a [CH₂Cl-NH-CO]⁺ ion or a [CH₂F]⁺ ion. Cleavage of the N-C bond of the ethyl group could lead to a [FCH₂CONH₂]⁺• ion. The presence of chlorine would also produce a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

By identifying the exact masses of intermediates, byproducts, and final products in a reaction mixture, HRMS offers deep mechanistic insights. It allows chemists to trace the path of atoms through a reaction, identify transient species, and ultimately build a complete picture of the reaction mechanism.

Table 3: Predicted High-Resolution Mass Spectrometry Data for N-(2-chloroethyl)-2-fluoroacetamide Adducts

| Adduct | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₄H₈ClFNO]⁺ | 140.02730 |

| [M+Na]⁺ | [C₄H₇ClFNO-Na]⁺ | 162.00924 |

| [M+K]⁺ | [C₄H₇ClFNO-K]⁺ | 177.98318 |

Data sourced from predicted values. uni.lu

Table 4: Plausible Mass Spectrometry Fragmentation Pathways

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 139.02 | 92.01 | C₂H₄Cl | Cleavage of N-C₂H₄Cl bond |

| 139.02 | 76.00 | CH₂F-CO | Cleavage of N-CO bond |

| 139.02 | 62.98 | FCH₂CONH | Cleavage of C-N bond |

Note: m/z values are nominal masses for the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in N-(2-chloroethyl)-2-fluoroacetamide. nih.gov These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When the molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectrum that serves as a molecular fingerprint.

The spectrum of N-(2-chloroethyl)-2-fluoroacetamide is expected to show characteristic bands corresponding to its constituent functional groups. nih.gov The amide group will give rise to several distinct vibrations: an N-H stretching band typically found in the 3300-3500 cm⁻¹ region, a strong C=O stretching band (Amide I) around 1650-1680 cm⁻¹, and an N-H bending band (Amide II) near 1550 cm⁻¹. The C-F and C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically between 1100-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. The aliphatic C-H stretching vibrations from the two methylene (B1212753) (-CH₂-) groups will be observed in the 2850-3000 cm⁻¹ range.

FT-IR and Raman spectroscopy are complementary techniques and are highly sensitive to changes in the molecular environment, making them ideal for studying intermolecular interactions. nih.govuctm.edu For example, in the formation of a co-crystal, the involvement of the amide N-H and C=O groups in hydrogen bonding would cause noticeable shifts in their corresponding vibrational frequencies. Typically, the N-H stretching frequency decreases, and the C=O stretching frequency also shifts to a lower wavenumber upon hydrogen bond formation, providing clear evidence of the specific interactions occurring in the solid state.

Table 5: Expected Characteristic Vibrational Frequencies for N-(2-chloroethyl)-2-fluoroacetamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 | Medium |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1550 - 1620 | Medium |

| C-N Stretch | Amide | 1200 - 1350 | Medium |

| C-F Stretch | Fluoroalkane | 1000 - 1100 | Strong |

Theoretical and Computational Chemistry Studies of N 2 Chloroethyl 2 Fluoroacetamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of molecules like N-(2-chloroethyl)-2-fluoroacetamide. These methods can provide valuable insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

The molecular structure of N-(2-chloroethyl)-2-fluoroacetamide is characterized by the presence of both a chloroethyl group and a fluoroacetyl group attached to a central nitrogen atom. The electronegativity of the fluorine and chlorine atoms is expected to significantly influence the geometry and electronic properties of the molecule. DFT calculations on similar halogenated compounds have shown that the substitution of halogens can lead to notable changes in molecular properties and chemical reactivity.

The electronic properties of N-(2-chloroethyl)-2-fluoroacetamide, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions. For halogenated compounds, it has been observed that halogen substitution can play a vital role in stabilizing the LUMO more than the HOMO, thereby reducing the HOMO-LUMO energy gap and increasing chemical reactivity.

Table 1: Predicted Molecular and Electronic Properties of N-(2-chloroethyl)-2-fluoroacetamide based on Analogous Compounds

| Property | Predicted Value/Observation |

| Molecular Formula | C4H7ClFNO |

| Molecular Weight | 139.55 g/mol |

| Key Functional Groups | Amide, Chloroalkane, Fluoroalkane |

| Predicted Bond Lengths | C=O: ~1.23 Å, C-N: ~1.35 Å, C-F: ~1.38 Å, C-Cl: ~1.78 Å |

| Predicted Bond Angles | O=C-N: ~122°, C-N-C: ~120° |

| HOMO-LUMO Energy Gap | Expected to be relatively small, indicating potential for reactivity. |

| Electron Density | High electron density around the oxygen, fluorine, and chlorine atoms. |

Note: The values in this table are predictions based on computational studies of structurally similar halogenated amides and may not represent the exact experimental values for N-(2-chloroethyl)-2-fluoroacetamide.

Reaction Pathway Modeling and Transition State Analysis of Chemical Transformations

Understanding the chemical transformations that N-(2-chloroethyl)-2-fluoroacetamide may undergo requires the modeling of reaction pathways and the analysis of transition states. Computational methods can be employed to investigate the mechanisms of potential reactions, such as nucleophilic substitution, elimination, or hydrolysis.

For instance, the presence of a chlorine atom on the ethyl group suggests that the molecule could undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine. Theoretical studies on similar chloro-compounds have explored such reaction mechanisms. By mapping the potential energy surface of the reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate, and calculate the activation energy, which determines the reaction rate.

The amide group in N-(2-chloroethyl)-2-fluoroacetamide can also be a site for chemical transformations, such as hydrolysis. The mechanism of amide hydrolysis can be catalyzed by either acid or base. Quantum chemical calculations can be used to model these catalytic processes and determine the most favorable reaction pathway.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The flexibility of the N-(2-chloroethyl)-2-fluoroacetamide molecule, particularly the rotation around the C-N and C-C single bonds, gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the different conformations that a molecule can adopt and determining their relative stabilities.

MD simulations can provide insights into the preferred three-dimensional structures of N-(2-chloroethyl)-2-fluoroacetamide in different environments, such as in the gas phase or in various solvents. The interactions between the solute and solvent molecules can have a significant impact on the conformational preferences of the molecule. For amides, hydrogen bonding with polar solvents can influence their structural integrity and solubility. solubilityofthings.com

The solvent can also affect the electronic properties of the molecule. The polarizable continuum model (PCM) is a computational method that can be used to simulate the effect of a solvent on the electronic structure and spectra of a molecule. researchgate.net For N-(2-chloroethyl)-2-fluoroacetamide, the polarity of the solvent would likely influence its electronic absorption spectra. researchgate.netmdpi.com

Ligand-Receptor Interaction Modeling at a Mechanistic Level

The study of how N-(2-chloroethyl)-2-fluoroacetamide might interact with biological receptors at a mechanistic level, excluding aspects of efficacy or toxicity, can be approached through molecular docking and other computational modeling techniques. These methods aim to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor).

The presence of halogen atoms in N-(2-chloroethyl)-2-fluoroacetamide suggests that halogen bonding could play a role in its interactions with biological targets. Halogen bonds are noncovalent interactions between a halogen atom and an electron-rich atom, such as oxygen or nitrogen. Molecular dynamics simulations have been used to model halogen bonding in protein-ligand complexes, revealing that these interactions can be stable and contribute significantly to binding affinity. nih.gov

Computational models can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the binding of a ligand to a receptor. Understanding these interactions at a molecular level is crucial for rational drug design and for predicting the potential biological activity of a compound.

Interactions with Biological Systems: Fundamental Research Perspectives

Mechanistic Investigations of Biomolecular Alkylation by N-(2-chloroethyl)-2-fluoroacetamide

The presence of a 2-chloroethyl group in the structure of N-(2-chloroethyl)-2-fluoroacetamide suggests its potential to act as an alkylating agent. Alkylation is a process where an alkyl group is transferred from one molecule to another. In biological systems, this can lead to the covalent modification of crucial biomolecules like nucleic acids and proteins, potentially disrupting their normal functions.

Based on studies of other N-(2-chloroethyl) compounds, it is plausible that N-(2-chloroethyl)-2-fluoroacetamide could covalently modify nucleic acids and proteins in in vitro settings. The 2-chloroethyl group can form a highly reactive aziridinium (B1262131) ion intermediate, which can then be attacked by nucleophilic sites on biomolecules.

For nucleic acids, potential targets for alkylation include the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. For instance, the N7 position of guanine (B1146940) is a common site for alkylation by various chloroethyl-containing compounds. In proteins, nucleophilic amino acid residues such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) are potential targets for covalent modification.

Should N-(2-chloroethyl)-2-fluoroacetamide alkylate biomolecules, the resulting covalent adducts would require detailed characterization. This would involve isolating the modified biomolecules and using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the precise site of adduction and the chemical structure of the adduct.

The stability of these adducts would likely vary depending on the specific atom alkylated and the local chemical environment. Some adducts might be stable, leading to long-term alterations of the biomolecule's function. Others might be chemically unstable or be recognized and removed by cellular repair mechanisms. For example, some N-alkylated purines in DNA are known to be susceptible to depurination, leading to the loss of the base from the DNA backbone.

The following table illustrates potential adducts that could be formed, based on the reactivity of related chloroethyl compounds.

| Biomolecule | Potential Alkylation Site | Resulting Adduct (Hypothetical) |

| DNA | N7 of Guanine | 7-(2-acetamido-2-fluoroethyl)guanine |

| N3 of Adenine | 3-(2-acetamido-2-fluoroethyl)adenine | |

| Protein | Cysteine Thiol | S-(2-acetamido-2-fluoroethyl)cysteine |

| Histidine Imidazole | Nτ-(2-acetamido-2-fluoroethyl)histidine or Nπ-(2-acetamido-2-fluoroethyl)histidine |

Enzymatic Processing and Metabolic Transformations of N-(2-chloroethyl)-2-fluoroacetamide (excluding in vivo human metabolism outcomes)

The metabolism of N-(2-chloroethyl)-2-fluoroacetamide in biological systems would likely involve the enzymatic transformation of its two halogenated sites: the chloroethyl and fluoroacetyl moieties.

Enzymatic dehalogenation is a key metabolic pathway for halogenated organic compounds. For N-(2-chloroethyl)-2-fluoroacetamide, two distinct dehalogenation steps are conceivable: dechlorination and defluorination.

Dechlorination: The chlorine atom on the ethyl group could be removed through several enzymatic mechanisms. Glutathione (B108866) S-transferases (GSTs) are a major family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds, which can lead to the displacement of a chlorine atom. This is a common detoxification pathway for many chlorinated compounds.

Defluorination: The fluorine-carbon bond is generally strong and more resistant to cleavage. However, specialized enzymes known as dehalogenases can catalyze the cleavage of C-F bonds. For instance, fluoroacetate (B1212596) dehalogenases have been identified that can remove fluoride (B91410) from fluoroacetate, a compound structurally related to the fluoroacetyl part of the target molecule. The enzymatic defluorination of fluoroacetamide (B1672904) itself has been observed to be significantly slower than that of fluoroacetate. nih.gov

Beyond dehalogenation, other enzymes could be involved in the biotransformation of N-(2-chloroethyl)-2-fluoroacetamide.

Hydrolases: Amide hydrolases, such as amidases, could potentially cleave the amide bond of the molecule. This would result in the formation of 2-fluoroacetic acid and 2-chloroethylamine (B1212225). The former is a known metabolic poison that can disrupt the citric acid cycle. wikipedia.orgherts.ac.uk

Transferases: As mentioned, Glutathione S-transferases are key enzymes that could mediate the dechlorination of the chloroethyl group.

The table below summarizes the potential enzymatic transformations.

| Enzyme Class | Potential Action | Potential Metabolites |

| Hydrolase (Amidase) | Cleavage of the amide bond | 2-Fluoroacetic acid, 2-Chloroethylamine |

| Transferase (GST) | Conjugation with glutathione | S-(2-(2-fluoroacetamido)ethyl)glutathione |

| Dehalogenase | Removal of fluorine | 2-Chloro-N-(2-hydroxyethyl)acetamide |

N-(2-chloroethyl)-2-fluoroacetamide as a Chemical Probe in Biological Research

Due to its potential reactivity, N-(2-chloroethyl)-2-fluoroacetamide could theoretically be used as a chemical probe in biological research. Chemical probes are small molecules used to study biological systems, often by interacting with a specific target.

The alkylating nature of the 2-chloroethyl group could be exploited to covalently label and identify binding partners in a complex biological sample. For example, if this compound were found to have a specific biological effect, it could be used to "fish out" its protein or nucleic acid target. By attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) to a modified version of the compound, researchers could identify the biomolecules it covalently binds to, thereby elucidating its mechanism of action.

However, for a molecule to be an effective chemical probe, it typically needs to exhibit high specificity for its target to avoid off-target effects that would complicate the interpretation of experimental results. The development and validation of N-(2-chloroethyl)-2-fluoroacetamide as a chemical probe would require extensive research to characterize its reactivity, specificity, and biological effects, of which there is currently a lack in the scientific literature. A study from 1954 noted that N-(p-chloroethy1)-fluoroacetamide acts as a convulsant poison in mice, indicating significant biological activity. lookchem.com

Use in Identifying Target Biomolecules via Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to map the functional state of enzymes and other proteins directly in complex biological systems. nih.govfrontiersin.org This technique utilizes small-molecule probes that covalently bind to the active sites of specific proteins. nih.gov The design of these probes is critical and typically consists of a reactive group, or "warhead," that forms a covalent bond with a target protein, and a reporter tag (like a fluorophore or biotin) for visualization and purification. nih.gov

"Acetamide, N-(2-chloroethyl)-2-fluoro-" is well-suited as a potential activity-based probe due to its chloroacetamide functional group. Chloroacetamides are known to be reactive towards nucleophilic amino acid residues, particularly cysteine. nih.gov This reactivity allows the compound to act as a warhead, covalently modifying cysteine residues within the active sites of various enzymes.

The general workflow of an ABPP experiment involving a probe like "Acetamide, N-(2-chloroethyl)-2-fluoro-" would involve several key steps. First, the probe is introduced to a complex proteome, such as a cell lysate or even a living cell. The probe then navigates this complex environment and covalently labels its protein targets. Following this labeling step, the reporter tag is used for detection and identification of the target proteins, often through techniques like fluorescence scanning or mass spectrometry-based proteomics.

One of the significant advantages of ABPP is its ability to assess the functional state of enzymes, as the probes target the active sites. nih.gov This allows researchers to profile changes in enzyme activity associated with different physiological or pathological conditions. Furthermore, competitive ABPP can be employed to screen for and characterize new enzyme inhibitors. In this approach, a library of potential inhibitors is pre-incubated with the proteome before the addition of the activity-based probe. If a compound in the library binds to the active site of a target enzyme, it will block the binding of the probe, leading to a decrease in the signal from the reporter tag. This method has been successfully used to identify novel inhibitors for a wide range of enzymes. youtube.com

The application of chloroacetamide-containing fragments in chemoproteomic screening has enabled the identification of ligands for hundreds of cysteines, including those on proteins traditionally considered "undruggable". nih.gov This highlights the potential of compounds like "Acetamide, N-(2-chloroethyl)-2-fluoro-" to expand our understanding of the druggable proteome and identify new targets for therapeutic intervention.

| Component of ABPP Probe | Function | Example in "Acetamide, N-(2-chloroethyl)-2-fluoro-" |

| Warhead | Covalently binds to the active site of a target protein. | Chloroacetamide group |

| Linker | Connects the warhead to the reporter tag. | N-(2-chloroethyl) group |

| Reporter Tag | Allows for visualization and/or purification of labeled proteins. | Would need to be synthetically added |

Applications in Studying Biological Reaction Mechanisms (e.g., enzyme inhibition mechanisms)

The chemical structure of "Acetamide, N-(2-chloroethyl)-2-fluoro-" also makes it a valuable tool for studying the mechanisms of biological reactions, particularly enzyme inhibition. The chloroacetamide group can act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue in the active site of an enzyme. This mode of inhibition is particularly useful for mechanistic studies as it allows for the stable capture and identification of the target enzyme.

For instance, research on other acetamide (B32628) derivatives has demonstrated their potential to act as enzyme inhibitors. One study investigated the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and suggested that it acts by inhibiting a penicillin-binding protein (PBP). nih.gov PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to cell lysis. nih.gov The study proposed that the chloro atom in the acetamide derivative plays a role in stabilizing the molecule within the active site of the target enzyme. nih.gov

By drawing parallels, "Acetamide, N-(2-chloroethyl)-2-fluoro-" could potentially inhibit enzymes through a similar mechanism. The electrophilic carbon of the chloroethyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine, which are often found in the active sites of enzymes. This covalent modification can lead to the irreversible inactivation of the enzyme, allowing researchers to:

Identify the target enzyme: By using a tagged version of the inhibitor, the modified enzyme can be isolated and identified.

Map the active site: Through techniques like mass spectrometry, the specific amino acid residue that forms the covalent bond with the inhibitor can be identified, providing valuable information about the enzyme's active site architecture.

Elucidate the catalytic mechanism: Understanding how the inhibitor binds and inactivates the enzyme can provide insights into the enzyme's natural catalytic mechanism.

Future Research Directions and Emerging Methodologies for N 2 Chloroethyl 2 Fluoroacetamide Research

Development of Novel Synthetic Routes to Access Diverse Analogs

The exploration of the chemical space around N-(2-chloroethyl)-2-fluoroacetamide is critical for structure-activity relationship (SAR) studies. Future synthetic efforts will likely focus on developing more efficient, scalable, and versatile routes to not only the parent compound but also a diverse library of analogs.

Key Areas of Development:

Late-Stage Fluorination: Traditional methods for introducing fluorine often involve harsh conditions and limited functional group tolerance. Emerging late-stage fluorination techniques, utilizing novel reagents, are expected to play a pivotal role. mdpi.com These methods would allow for the direct fluorination of more complex precursors, enabling the synthesis of a wider range of analogs with varied substitution patterns.

Catalytic Approaches: The development of catalytic methods for the synthesis of fluorinated amides is a burgeoning field. nih.gov Future research will likely focus on the use of transition metal catalysts or organocatalysts to achieve highly selective and efficient amide bond formation and fluorination steps. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving energetic intermediates. The application of flow chemistry to the synthesis of N-(2-chloroethyl)-2-fluoroacetamide and its derivatives could enable safer handling of reactive intermediates and facilitate rapid library generation.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing area. Future research could explore the potential of engineered enzymes for the stereoselective synthesis of chiral analogs of N-(2-chloroethyl)-2-fluoroacetamide, which would be invaluable for probing biological systems.

A hypothetical synthetic approach for generating analogs is presented in the table below, illustrating the potential for diversification.

| Precursor | Reagent | Reaction Type | Potential Analog |

| 2-Fluoroacetic acid | Substituted 2-chloroethylamine (B1212225) | Amide coupling | N-(2-chloro-R-ethyl)-2-fluoroacetamide |

| N-(2-hydroxyethyl)-2-fluoroacetamide | Thionyl chloride | Chlorination | N-(2-chloroethyl)-2-fluoroacetamide |

| N-(2-chloroethyl)-acetamide | Selectfluor® | Electrophilic Fluorination | N-(2-chloroethyl)-2-fluoroacetamide |

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of the reaction mechanisms of N-(2-chloroethyl)-2-fluoroacetamide is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions will be instrumental in these studies.

Emerging Methodologies:

Flow NMR Spectroscopy: Combining nuclear magnetic resonance (NMR) spectroscopy with flow chemistry allows for the real-time monitoring of reaction kinetics and the identification of transient intermediates. researchgate.net This technique could be applied to study the reactivity of the chloroethyl group in N-(2-chloroethyl)-2-fluoroacetamide with various nucleophiles. bruker.com

Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR spectroscopy can provide detailed structural information on the timescale of chemical reactions. This would be particularly useful for studying the kinetics of reactions involving changes in bond vibrations, such as the alkylation of biological macromolecules.

In Situ Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction monitoring to provide real-time information on the formation of products and intermediates.

19F NMR Spectroscopy: The presence of the fluorine atom provides a sensitive NMR handle for probing the local chemical environment. nih.gov 19F NMR can be used to monitor subtle changes in the molecule's conformation and interactions with its environment, including binding to biological targets.

The following table illustrates the type of data that could be generated from in situ spectroscopic studies to elucidate reaction kinetics.

| Spectroscopic Technique | Measured Parameter | Kinetic Information |

| Flow 1H NMR | Disappearance of reactant signals, appearance of product signals | Reaction rate constants |

| TR-IR | Changes in vibrational frequencies of C-Cl and C=O bonds | Rate of bond cleavage/formation |

| In Situ ESI-MS | Ion intensity of reactants, intermediates, and products over time | Reaction pathway and kinetics |

| 19F NMR | Chemical shift changes of the fluorine signal upon binding | Binding kinetics and affinity |

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For N-(2-chloroethyl)-2-fluoroacetamide, this integrated approach can accelerate the discovery process and provide deeper mechanistic insights.

Future Directions:

Quantum Mechanical (QM) Calculations: Density functional theory (DFT) and other QM methods can be used to calculate the geometric and electronic properties of N-(2-chloroethyl)-2-fluoroacetamide, predict its reactivity, and model its interaction with other molecules. nih.govacs.org These calculations can help rationalize experimental observations and guide the design of new analogs with desired properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of N-(2-chloroethyl)-2-fluoroacetamide in different environments, such as in solution or in the binding pocket of a protein. This can be used to predict its conformational preferences and to understand the molecular basis of its interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining experimental data on the activity of a series of analogs with their calculated molecular descriptors, QSAR models can be developed to predict the activity of new, untested compounds. researchgate.net This can significantly streamline the process of lead optimization in drug discovery.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches are increasingly being used to predict chemical properties and reaction outcomes. These methods could be trained on existing data for related compounds to predict the properties and reactivity of N-(2-chloroethyl)-2-fluoroacetamide and its derivatives.

The table below outlines how computational and experimental data can be integrated for predictive modeling.

| Computational Method | Predicted Property | Experimental Validation |

| DFT Calculations | Reaction energy barriers | Kinetic studies via NMR/IR |

| MD Simulations | Binding free energy to a target protein | Isothermal titration calorimetry (ITC) |

| QSAR Modeling | Biological activity of analogs | In vitro biological assays |

Elucidation of Broader Biological System Interactions at a Fundamental Molecular Level

Given its structure as a potential alkylating agent, a key area of future research will be to understand the interactions of N-(2-chloroethyl)-2-fluoroacetamide with biological systems at a molecular level.

Key Research Questions:

Target Identification: What are the primary molecular targets of N-(2-chloroethyl)-2-fluoroacetamide in a cellular context? Advanced chemoproteomic techniques, such as activity-based protein profiling (ABPP), could be employed to identify covalent protein adducts.

Mechanism of Action: How does the compound exert its biological effects? This will involve a combination of in vitro biochemical assays, cell-based studies, and structural biology techniques (e.g., X-ray crystallography or cryo-electron microscopy) to characterize the interactions with identified targets.

Role of Halogen Bonding: The fluorine and chlorine atoms in the molecule can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in biological systems. nih.govresearchgate.net Future studies should investigate the role of halogen bonding in the molecular recognition and binding of N-(2-chloroethyl)-2-fluoroacetamide to its biological targets. nih.govacs.org

Metabolic Fate: Understanding how the compound is metabolized is crucial for predicting its in vivo behavior. This will involve studies using liver microsomes and other in vitro metabolic systems, followed by in vivo studies in model organisms.

Role in Advancing Chemical Biology Tools and Methodologies

The unique combination of a reactive chloroethyl group and a fluorinated tag makes N-(2-chloroethyl)-2-fluoroacetamide a promising scaffold for the development of novel chemical biology tools.

Potential Applications:

Covalent Probes: The chloroethyl group can act as a warhead for the development of covalent inhibitors or activity-based probes to study enzyme function. The fluorine atom can serve as a 19F NMR reporter to monitor target engagement in complex biological systems.

Photoaffinity Labeling: Analogs of N-(2-chloroethyl)-2-fluoroacetamide could be synthesized with a photolabile group to create photoaffinity probes for identifying protein-ligand interactions.

Fluorinated Imaging Agents: The incorporation of fluorine can enhance the metabolic stability and modulate the pharmacokinetic properties of molecules. mdpi.com This could be leveraged to develop 18F-labeled analogs for positron emission tomography (PET) imaging.

DNA Alkylating Agents: The study of N-(2-chloroethyl)-2-fluoroacetamide as a DNA alkylating agent could provide insights into the mechanisms of DNA damage and repair, which is relevant to cancer chemotherapy. chimia.ch

The development of such tools will not only advance our understanding of the specific biological activities of this compound but also contribute to the broader field of chemical biology by providing new methodologies for probing complex biological processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloroethyl)-2-fluoroacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-fluoroacetamide reacts with 1,2-dichloroethane under controlled alkaline conditions. Optimizing temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) improves yields. Reaction progress should be monitored via TLC or HPLC, with purification through recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing N-(2-chloroethyl)-2-fluoroacetamide, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : H NMR will show resonances for the chloroethyl group (δ 3.6–3.8 ppm, CHCl) and acetamide protons (δ 2.1–2.3 ppm, CH). F NMR confirms the fluorine substituent (δ -120 to -130 ppm).

- IR : Stretching vibrations for C=O (1650–1700 cm) and N-H (3300 cm) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) should align with the molecular formula CHClFNO .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of N-(2-chloroethyl)-2-fluoroacetamide in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles. Steric hindrance from the chloroethyl group may reduce accessibility, necessitating polar aprotic solvents (e.g., DMSO) to stabilize transition states. Computational studies (DFT) can map charge distribution and predict reaction sites .

Q. What computational strategies are effective for modeling the conformational stability of N-(2-chloroethyl)-2-fluoroacetamide?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can optimize geometry and calculate rotational barriers. Intramolecular interactions, such as C-H···O hydrogen bonding between the chloroethyl and carbonyl groups, stabilize specific conformers. Molecular dynamics simulations in explicit solvents (e.g., water) predict solvation effects .

Safety and Handling

Q. What are the key toxicity and environmental hazards associated with N-(2-chloroethyl)-2-fluoroacetamide, and how should these inform laboratory protocols?

- Methodological Answer : The compound may exhibit neurotoxic or carcinogenic effects due to alkylating properties. Safety data from structurally similar chloroacetamides (e.g., LD values in rodents) suggest strict PPE (gloves, goggles) and fume hood use. Waste disposal must follow EPA guidelines (e.g., RCRA P057 for fluorinated acetamides) .

Data Analysis and Contradictions

Q. How can researchers address discrepancies in reported reactivity or stability data for N-(2-chloroethyl)-2-fluoroacetamide?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or varying experimental conditions. Validate purity via HPLC (>95%) and replicate studies under controlled parameters (pH, temperature). Cross-reference with crystallographic data (e.g., CCDC entries) to confirm structural integrity .

Q. What strategies are recommended for investigating understudied applications of N-(2-chloroethyl)-2-fluoroacetamide, such as in medicinal chemistry or agrochemical development?

- Methodological Answer : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition or cell viability). For agrochemical potential, assess herbicidal activity via greenhouse trials on model plants (e.g., Arabidopsis). Pair experimental data with cheminformatics tools (e.g., QSAR models) to predict structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.